rac-(1R,2R)-[1,1'-bi(cyclobutane)]-2-amine hydrochloride, cis
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Overview
Description
rac-(1R,2R)-[1,1’-bi(cyclobutane)]-2-amine hydrochloride, cis is a chiral compound that belongs to the class of amines It is characterized by its unique bicyclic structure, which consists of two cyclobutane rings connected by a single nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-[1,1’-bi(cyclobutane)]-2-amine hydrochloride, cis typically involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the bicyclic structure through a cycloaddition reaction. This can be achieved by reacting a suitable diene with a dienophile under controlled conditions.
Introduction of the amine group: The next step involves the introduction of the amine group through a nucleophilic substitution reaction. This can be done by reacting the bicyclic compound with an appropriate amine source, such as ammonia or an amine derivative.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods
Industrial production of rac-(1R,2R)-[1,1’-bi(cyclobutane)]-2-amine hydrochloride, cis typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-[1,1’-bi(cyclobutane)]-2-amine hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amine derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and acyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield amine derivatives with different oxidation states.
Scientific Research Applications
rac-(1R,2R)-[1,1’-bi(cyclobutane)]-2-amine hydrochloride, cis has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies of enzyme activity and protein interactions due to its unique structure and reactivity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-[1,1’-bi(cyclobutane)]-2-amine hydrochloride, cis involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-[1,1’-bi(cyclobutane)]-2-amine: The non-hydrochloride form of the compound.
rac-(1R,2R)-[1,1’-bi(cyclobutane)]-2-amine hydrochloride, trans: The trans isomer of the compound.
rac-(1R,2R)-[1,1’-bi(cyclobutane)]-2-amine derivatives: Various derivatives with different substituents on the cyclobutane rings or the amine group.
Uniqueness
rac-(1R,2R)-[1,1’-bi(cyclobutane)]-2-amine hydrochloride, cis is unique due to its specific cis configuration, which can result in different chemical and biological properties compared to its trans isomer or other derivatives. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
2751766-76-2 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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